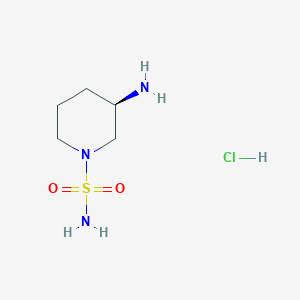
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate is an organic compound that features a tert-butyl ester group, an amino group, and a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This can be achieved using various methods, including:
Direct Esterification: The carboxylic acid is reacted with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions.
Transesterification: The carboxylic acid is first converted to a methyl or ethyl ester, which is then transesterified with tert-butyl alcohol using a base catalyst, such as sodium methoxide or sodium ethoxide.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or isocyanates in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amides, sulfonamides, or carbamates.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the naphthalene ring can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate can be compared with other similar compounds, such as:
tert-Butyl (3R)-3-amino-3-phenylpropanoate: This compound has a phenyl ring instead of a naphthalene ring, which affects its electronic and steric properties.
tert-Butyl (3R)-3-amino-3-benzylpropanoate: This compound has a benzyl group instead of a naphthalene ring, which influences its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a tert-butyl ester group, an amino group, and a naphthalene ring, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H21NO2 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-amino-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)11-15(18)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11,18H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
WGTPOXLMCYURMA-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC2=CC=CC=C21)N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


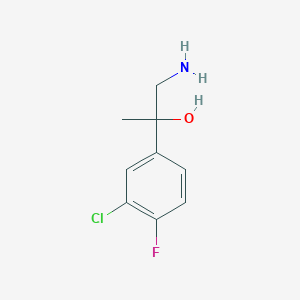
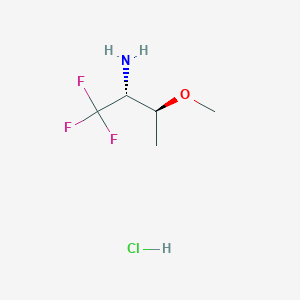
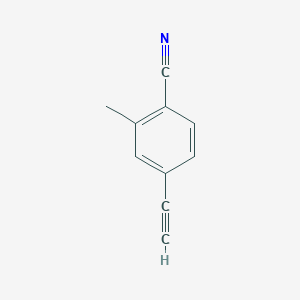
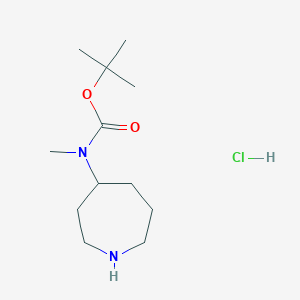
![9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13503668.png)
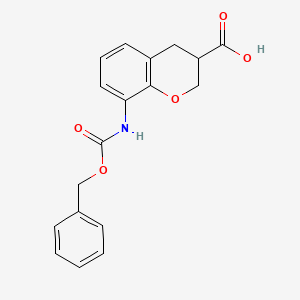
![2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one](/img/structure/B13503689.png)
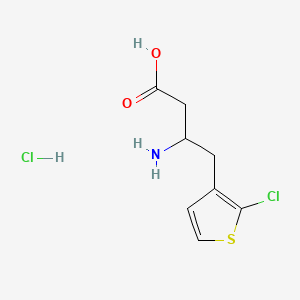
![[2,3'-Bipyrrolidin]-2'-one hydrochloride](/img/structure/B13503699.png)
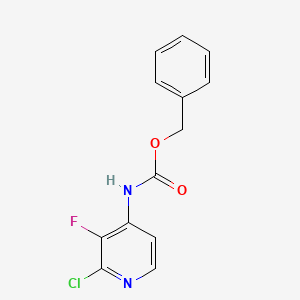
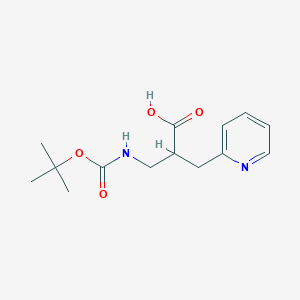
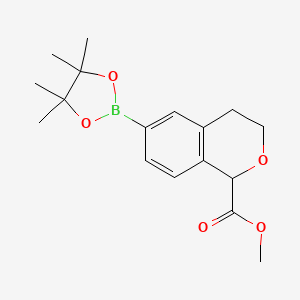
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)
